molecular formula C12H7Br4N B11954993 2,4-dibromo-N-(2,4-dibromophenyl)aniline CAS No. 38573-62-5

2,4-dibromo-N-(2,4-dibromophenyl)aniline

Cat. No.: B11954993
CAS No.: 38573-62-5
M. Wt: 484.81 g/mol
InChI Key: CPCSQYOWAMPQSI-UHFFFAOYSA-N
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Description

2,4-dibromo-N-(2,4-dibromophenyl)aniline is a brominated aromatic amine with the molecular formula C₁₂H₇Br₄N and a molecular weight of 484.81 g/mol . This compound is characterized by the presence of four bromine atoms attached to a diphenylamine structure, making it a highly brominated derivative of aniline. It is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-N-(2,4-dibromophenyl)aniline typically involves the bromination of diphenylamine. One common method involves the reaction of diphenylamine with N-bromosuccinimide (NBS) in acetone at low temperatures (around 5°C). The reaction mixture changes color, indicating the formation of the product, which is then precipitated by adding water . The product is collected, washed, and recrystallized from toluene to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-N-(2,4-dibromophenyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as Grignard reagents and organolithium compounds are commonly used for substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

2,4-dibromo-N-(2,4-dibromophenyl)aniline has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other brominated compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-dibromo-N-(2,4-dibromophenyl)aniline involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form strong interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interfere with cellular processes and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dibromo-N-(2,4-dibromophenyl)aniline is unique due to its high degree of bromination, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring high thermal stability and resistance to degradation.

Properties

CAS No.

38573-62-5

Molecular Formula

C12H7Br4N

Molecular Weight

484.81 g/mol

IUPAC Name

2,4-dibromo-N-(2,4-dibromophenyl)aniline

InChI

InChI=1S/C12H7Br4N/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6,17H

InChI Key

CPCSQYOWAMPQSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Br)NC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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